molecular formula C5H9F2NO B1434676 (S)-3-(Difluoromethoxy)pyrrolidine CAS No. 1638784-52-7

(S)-3-(Difluoromethoxy)pyrrolidine

Cat. No.: B1434676
CAS No.: 1638784-52-7
M. Wt: 137.13 g/mol
InChI Key: CENPMZAOUBNUCY-BYPYZUCNSA-N
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Description

(S)-3-(Difluoromethoxy)pyrrolidine is a valuable chiral pyrrolidine building block utilized in pharmaceutical research and development. The stereochemistry of the (S)-enantiomer provides a defined three-dimensional structure that is critical for achieving selectivity and potency when designing bioactive molecules. The incorporation of a difluoromethoxy group (-OCF2H) is a established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and overall pharmacokinetic properties of lead compounds by mimicking traditional alkoxy groups while resisting oxidative degradation. As a key synthetic intermediate, this reagent is employed in the synthesis of potential active pharmaceutical ingredients (APIs), particularly for constructing novel molecules that target a range of diseases. Researchers leverage this compound in various reaction schemes, including coupling reactions and as a precursor for more complex heterocyclic systems. This compound is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the product's Certificate of Analysis for specific handling, storage, and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-(difluoromethoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO/c6-5(7)9-4-1-2-8-3-4/h4-5,8H,1-3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENPMZAOUBNUCY-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638784-52-7
Record name (3S)-3-(difluoromethoxy)pyrrolidine
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Synthetic Methodologies for S 3 Difluoromethoxy Pyrrolidine and Its Derivatives

General Synthetic Routes and Reaction Conditions

The synthesis of substituted pyrrolidines is a well-established field, with numerous strategies available for constructing the five-membered heterocyclic ring. nih.gov Common precursors for chiral pyrrolidines include proline and 4-hydroxyproline (B1632879), which provide a ready source of the desired stereochemistry. mdpi.com The synthesis of (S)-3-(difluoromethoxy)pyrrolidine typically starts from a chiral precursor, such as (S)-pyrrolidin-3-ol or a derivative thereof, to install the difluoromethoxy group onto the pre-existing stereocenter.

The introduction of the difluoromethoxy group itself is a critical transformation. A prevalent method involves the reaction of an alcohol with a difluorocarbene (:CF₂) source. nih.gov Various reagents have been developed to generate difluorocarbene, including sodium chlorodifluoroacetate and difluoromethyl triflate. nih.gov Alternatively, radical-based methods using specialized difluoromethoxylating reagents have emerged as powerful tools for direct C-H functionalization or for reacting with other functional groups under photoredox catalysis conditions. nih.govrsc.org

Multigram Scale Synthesis from Commercially Available Amino Alcohols

Developing a scalable synthesis is crucial for the practical application of this compound in drug discovery and development. Routes starting from commercially available chiral amino alcohols, such as protected (S)-pyrrolidin-3-ol derivatives, are highly desirable. researchgate.netnih.gov A recent report details the multikilogram scale-up of a closely related compound, 1-tert-butyl 2-methyl (2S,4R)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate, demonstrating the industrial feasibility of these synthetic strategies. acs.org

Conversion of Amino Alcohols to CHF₂O Group

The core transformation in the synthesis of this compound from an amino alcohol precursor like (S)-N-Boc-pyrrolidin-3-ol is the O-difluoromethylation of the secondary alcohol. This is often achieved by generating a difluorocarbene that inserts into the O-H bond. Another powerful and scalable method involves the direct O-difluoromethylation using specific reagents that can deliver the "CF₂H" moiety to the alcohol. acs.org

Key Stage: CuI-catalyzed Alkylation with FSO₂CF₂CO₂H

A significant advancement in the synthesis of difluoromethyl ethers is the use of copper catalysis. A two-step synthetic strategy employing a Copper(I) iodide (CuI)-catalyzed reaction between an alcohol and 2,2-difluoro-2-(fluorosulfonyl)acetic acid (FSO₂CF₂CO₂H) has been developed. acs.orgacs.org This method has proven effective for the O-difluoromethylation of functionalized aliphatic alcohols, including proline derivatives, and is noted for its good functional group compatibility. acs.org The process has been successfully applied to the large-scale synthesis of difluoromethoxy proline derivatives, underscoring its robustness for producing complex building blocks. acs.org This catalytic approach represents a key enabling technology for accessing molecules like this compound on a multigram scale.

Optimization of Protecting Groups (e.g., Boc, Cbz)

In any multi-step synthesis involving amino alcohols, the strategic use of protecting groups is paramount to prevent unwanted side reactions. The secondary amine of the pyrrolidine (B122466) ring is nucleophilic and must be protected during reactions such as O-difluoromethylation.

The most common protecting groups for the pyrrolidine nitrogen are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

Boc Group: This group is widely used due to its stability under a broad range of reaction conditions (e.g., nucleophilic, basic, and reductive conditions) and its ease of removal under acidic conditions (e.g., with trifluoroacetic acid or HCl). The Boc group is often chosen for its robustness during the copper-catalyzed difluoromethylation step. acs.org

Cbz Group: The Cbz group is also stable to many reaction conditions but is typically removed by catalytic hydrogenolysis. This offers an orthogonal deprotection strategy, which can be advantageous in complex syntheses where acid-labile groups are present elsewhere in the molecule.

The choice between Boc, Cbz, or other protecting groups is a critical optimization parameter, dictated by the specific reaction conditions of the synthetic sequence and the chemical compatibility of other functional groups in the molecule.

Protecting GroupAbbreviationCommon Introduction ReagentCommon Cleavage Condition
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Acidic (e.g., TFA, HCl)
BenzyloxycarbonylCbzBenzyl (B1604629) chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)

Asymmetric Synthesis Approaches for Pyrrolidine Derivatives

While the above methods rely on a pre-existing chiral center, modern organic synthesis often seeks to create chirality through asymmetric catalysis. For pyrrolidine derivatives, organocatalysis has emerged as a particularly powerful tool.

Organocatalytic Domino Michael/Mannich [3+2] Cycloaddition

A highly efficient and stereoselective method for synthesizing densely functionalized pyrrolidines is the organocatalytic domino Michael/Mannich [3+2] cycloaddition. rsc.orgresearchgate.net This reaction typically involves the condensation of an enal with an imine, catalyzed by a chiral secondary amine (such as a prolinol derivative). rsc.orgresearchgate.net

The proposed mechanism proceeds through the following key steps:

The chiral amine catalyst reacts with the enal to form a chiral iminium ion intermediate.

This intermediate undergoes a stereocontrolled Michael addition with a suitable nucleophile (e.g., an iminomalonate).

The resulting enamine then participates in an intramolecular Mannich reaction, cyclizing to form the pyrrolidine ring with high control over the newly formed stereocenters. researchgate.net

This one-pot protocol is highly valued for its operational simplicity and its ability to generate complex pyrrolidine structures with multiple contiguous stereocenters in high yield and with excellent enantioselectivity. rsc.org While not a direct synthesis of this compound itself, this methodology provides a powerful platform for accessing a wide range of structurally diverse and highly functionalized chiral pyrrolidine derivatives. nih.gov

C(sp³)-H Amination of Hydrocarbons

Direct C(sp³)-H amination has emerged as a powerful tool for the construction of pyrrolidine rings. thieme.de This approach involves the formation of a C-N bond directly from a C-H bond, offering an atom-economical and efficient route to these valuable heterocycles. researchgate.netthieme.de

A key strategy in the asymmetric synthesis of enantiopure pyrrolidines involves a two-step process initiated by a regio- and stereoselective catalytic nitrene C-H insertion. nih.govresearchgate.net This reaction utilizes a chiral rhodium(II) catalyst to control the stereochemistry of the initial amination of a hydrocarbon. researchgate.net The process demonstrates high regioselectivity, favoring the most electron-rich benzylic positions in substrates like 1,4-diarylbutanes, and achieves excellent diastereoselectivities. researchgate.net

The development of transition metal-catalyzed intramolecular C(sp³)-H amination of aliphatic azides represents another efficient method for constructing chiral pyrrolidines. researchgate.net For instance, a dual catalytic system comprising a chiral-at-metal bis(pyridyl-NHC) ruthenium complex and tris(4-fluorophenyl)phosphine (B91858) can achieve the cyclization of aliphatic azides to yield chiral α-aryl pyrrolidines with high enantioselectivity. researchgate.net

Following the initial C-H amination, a subsequent diastereoselective cyclization via a 1,5-hydrogen atom transfer (HAT) from a nitrogen-centered radical leads to the formation of the pyrrolidine ring. nih.govresearchgate.net This radical-mediated cyclization proceeds with high diastereoselectivity, ultimately affording highly substituted pyrrolidines. researchgate.netrsc.org The process can be mediated by iodine in the presence of a silver catalyst. researchgate.net This two-step sequence from simple hydrocarbons provides a streamlined pathway to enantiopure pyrrolidines that can be subsequently converted to their free NH-derivatives. nih.gov

Reaction Step Key Features Catalyst/Reagent Selectivity
C-H AminationRegio- and stereoselective nitrene insertionChiral Rhodium(II) catalystHigh regioselectivity and diastereoselectivity (>20:1) researchgate.net
CyclizationDiastereoselective 1,5-Hydrogen Atom TransferIodine/Silver catalystHigh diastereoselectivity researchgate.net

Rearrangement of Chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines

An alternative and highly effective strategy for synthesizing chiral 2-(trifluoromethyl)pyrrolidines involves the rearrangement of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines. researchgate.netacs.orgnih.gov This method provides access to 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines with excellent control over stereochemistry. researchgate.netacs.orgnih.gov

The synthesis begins with enantiopure 4-formyl-β-lactams, which serve as chiral synthons. researchgate.netacs.orgnih.gov These are subjected to a diastereoselective trifluoromethylation reaction through modification of the aldehyde group. researchgate.netacs.orgnih.gov This step is crucial for introducing the trifluoromethyl moiety with high stereocontrol. The use of photoredox organocatalysis has been shown to be an effective method for the enantioselective α-trifluoromethylation of aldehydes, which is a related transformation. nih.govorganic-chemistry.orgnih.gov This process often utilizes an iridium photocatalyst in conjunction with a chiral imidazolidinone catalyst to achieve high efficiency and enantioselectivity. organic-chemistry.orgnih.gov

Following trifluoromethylation, the next step is the selective reductive removal of the β-lactam carbonyl group. researchgate.netacs.orgnih.gov This transformation converts the 4-(2,2,2-trifluoro-1-hydroxyethyl)azetidin-2-ones into the corresponding chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines without affecting the sensitive azetidine (B1206935) ring system. acs.org

The final and key step is the rearrangement of the in situ activated 2-trifluoroethylated azetidines. researchgate.netacs.orgnih.gov This proceeds through the formation of bicyclic aziridinium (B1262131) intermediates. These reactive intermediates are then intercepted by a variety of nucleophiles, including nitrogen, oxygen, sulfur, and fluorine nucleophiles. researchgate.netacs.orgnih.gov This nucleophilic ring-opening reaction affords the desired chiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines in good to excellent yields (45-99%) and with high diastereoselectivities (dr > 99/1). researchgate.netacs.orgnih.gov For instance, using a mixture of acetonitrile (B52724) and methanol (B129727) as the solvent, a triflate derivative of the azetidine can be fully converted to the corresponding 3-methoxy-2-(trifluoromethyl)pyrrolidine in excellent yield. acs.org

Starting Material Key Transformation Intermediate Product Yield Diastereomeric Ratio (dr)
Enantiopure 4-formyl-β-lactams researchgate.netacs.orgnih.govTrifluoromethylation & Carbonyl Reduction researchgate.netacs.orgnih.govChiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines researchgate.netacs.orgnih.govChiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines researchgate.netacs.orgnih.gov45-99% researchgate.netacs.orgnih.gov>99/1 researchgate.netacs.orgnih.gov

Synthesis of CHF₂O-Containing Amino Acids

The synthesis of amino acids containing the difluoromethoxy group often leverages readily available chiral precursors, which are then subjected to specialized fluorination techniques.

A common and effective strategy for the synthesis of chiral pyrrolidine derivatives is the utilization of optically pure starting materials. (S)-3-Hydroxypyrrolidine, the direct precursor for this compound, can be prepared from inexpensive, optically active compounds like 4-amino-(S)-2-hydroxybutylic acid. google.com The general approach involves several key steps:

Protection: The amine group of the starting material is protected.

Reduction: The carboxylic acid functionality is reduced to a primary alcohol.

Activation & Cyclization: The primary alcohol is halogenated to create a good leaving group, which is followed by an intramolecular cyclization via the deprotected amine to form the pyrrolidine ring. google.com

This process yields optically pure (S)-3-hydroxypyrrolidine. google.com The final step to obtain the target compound, this compound, would involve the O-difluoromethylation of the hydroxyl group. This critical transformation can be achieved using various modern fluorination methods, as detailed in the subsequent sections. The use of a chiral starting material ensures the stereochemical integrity of the final product.

Alternative Difluoromethylation Strategies

The direct installation of the difluoromethyl group onto an oxygen atom (O-difluoromethylation) is a challenging yet crucial transformation. Several innovative methods have been developed to overcome this hurdle.

2,2-Difluoro-2-(fluorosulfonyl)acetic acid (FSO₂CF₂CO₂H) is a reagent employed as a source of difluorocarbene (:CF₂), which is a key intermediate for difluoromethylation reactions. sigmaaldrich.comchemicalbook.com This compound is a valuable tool for the difluoromethylation of hydroxyl groups, including those found in alcohols and phenols. chemicalbook.comchemimpex.com The reaction proceeds via the thermal or base-induced decomposition of the reagent to generate difluorocarbene, which then inserts into the O-H bond of the alcohol.

This reagent is used in various synthetic processes, including the preparation of fluorinated compounds for pharmaceuticals and agrochemicals. chemimpex.comsigmaaldrich.com

Table 1: Properties of 2,2-Difluoro-2-(fluorosulfonyl)acetic acid

PropertyValue
Linear Formula FSO₂CF₂CO₂H
CAS Number 1717-59-5
Molecular Weight 178.09 g/mol
Boiling Point 153 °C
Density 1.723 g/mL at 25 °C
Data sourced from sigmaaldrich.comsigmaaldrich.com

Sulfur-based reagents have emerged as effective agents for electrophilic difluoromethylation. nih.govacs.org For instance, N-tosyl-S-difluoromethyl-S-phenylsulfoximine has been shown to act as an "electrophilic" difluoromethylation reagent. acs.org The reaction mechanism is believed to involve the generation of a difluorocarbene intermediate. acs.org

More broadly, sulfonium (B1226848) ylides have been developed for the deuteriodifluoromethylation of a wide array of O-nucleophiles, including alcohols, carboxylic acids, and phosphoric acids. nih.gov These reagents provide a straightforward method for introducing the -CF₂D group. nih.gov Similarly, photoredox-catalyzed methods using (phenylsulfonyl)difluoromethyl sulfonium salts allow for the generation of a fluoroalkyl radical, which can then functionalize various compounds. nih.gov

A conceptually novel approach to difluoromethylation involves a desulfurative fluorination process. nih.govresearchgate.net This method provides a general pathway for the O-H, N-H, and C-H difluoromethylation. The key steps are:

Formation of a transient dithiole intermediate from the starting material.

A facile desulfurative fluorination of this intermediate using a fluoride (B91410) source, such as silver(I) fluoride. nih.govresearchgate.net

This process is compatible with a wide range of functional groups commonly found in medicinal chemistry. nih.gov A notable reagent in this context is the 5,6-dimethoxy-1,3-benzodithiole (DMBDT) function, which undergoes rapid desulfurative fluorination. nih.govresearchgate.net This strategy has been successfully applied to the difluoromethylation of structurally complex and pharmaceutically relevant molecules. researchgate.net

The use of difluorocarbene (:CF₂) is a cornerstone of modern difluoromethylation chemistry. rsc.org

Direct Method: A general and efficient method for the direct O-difluoromethylation of primary, secondary, and tertiary alcohols utilizes (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br) as a practical source of difluorocarbene under mild conditions. cas.cnnih.gov The reaction is typically performed in a two-phase system (e.g., CH₂Cl₂/water) with a mild activator like potassium hydrogen fluoride (KHF₂). cas.cncas.cn This method proceeds through the direct interaction between the neutral alcohol and the difluorocarbene generated in situ. cas.cnnih.gov This approach avoids the need for strongly basic conditions that are often required for the difluoromethylation of phenols. cas.cn

Indirect Method: Indirect methods can also be employed. For example, difluorocarbene generated from reagents like Ph₃P⁺CF₂CO₂⁻ can react with elemental sulfur to form thiophosgene (B130339) analog S=CF₂. nih.gov This intermediate can then activate an alcohol, facilitating a dehydroxytrifluoromethylthiolation reaction. nih.gov While this specific example leads to a CF₃S- group, the principle of using difluorocarbene to generate a reactive intermediate that subsequently reacts with an alcohol illustrates an indirect pathway.

The choice of method often depends on the specific substrate and the desired reaction conditions. The development of non-ozone-depleting difluorocarbene precursors has significantly advanced the accessibility of difluoromethylated compounds. rsc.org

Direct and Indirect Methods using Difluorocarbenes

Generation of Difluorocarbene (e.g., with TFDA and NHC catalyst)

The efficient generation of difluorocarbene (:CF₂) under mild conditions is paramount for the synthesis of difluoromethoxy-containing compounds. Traditional methods for generating difluorocarbene often require harsh conditions, such as high temperatures or strongly basic environments, which can be incompatible with sensitive functional groups. A significant advancement in this area involves the use of trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) in the presence of an N-heterocyclic carbene (NHC) catalyst.

This method allows for the controlled generation of difluorocarbene under neutral and mild conditions. The reaction is typically initiated by the in situ formation of the NHC from its corresponding imidazolium (B1220033) salt and a mild base, such as sodium carbonate. The NHC then acts as a nucleophilic catalyst, attacking the silicon atom of TFDA. This initiates the decomposition of TFDA, releasing difluorocarbene, carbon dioxide, sulfur dioxide, and a fluoride ion. The regenerated NHC can then participate in the catalytic cycle again.

A proposed mechanism for this transformation is depicted below:

Scheme 1: Proposed Mechanism for NHC-Catalyzed Generation of Difluorocarbene from TFDA

Generated code

IMes = 1,3-Dimesitylimidazol-2-ylidene

This catalytic system has been successfully employed for the difluoromethylation of various nucleophiles, including alcohols and phenols, to furnish the corresponding difluoromethyl ethers. The mild reaction conditions prevent undesired side reactions, such as difluorocyclopropanation of any resulting olefinic products.

Table 1: Reagents and Catalysts for Difluorocarbene Generation This is an interactive table. Click on the headers to sort.

Reagent/Catalyst Role
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) Difluorocarbene precursor
N-Heterocyclic Carbene (NHC) Catalyst
1,3-Dimesitylimidazolium chloride (IMes·HCl) NHC precatalyst

Synthesis of this compound as Hydrochloride

The synthesis of the target compound, this compound hydrochloride, can be strategically approached in a multi-step sequence starting from the readily available chiral precursor, (S)-3-hydroxypyrrolidine. This synthesis involves protection of the amine, O-difluoromethylation, and subsequent deprotection and salt formation.

A plausible synthetic route is as follows:

N-Protection: The secondary amine of (S)-3-hydroxypyrrolidine is first protected to prevent its reaction in the subsequent difluoromethylation step. A common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. The protection is typically achieved by reacting (S)-3-hydroxypyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane.

O-Difluoromethylation: The hydroxyl group of the resulting N-Boc-(S)-3-hydroxypyrrolidine is then converted to a difluoromethoxy group. This can be accomplished by reacting the alcohol with a source of difluorocarbene. Following the methodology described in section 2.4.4.1, the N-protected alcohol can be treated with TFDA and a catalytic amount of an NHC, generated from its imidazolium salt precursor and a mild base. This reaction introduces the desired -OCF₂H group at the 3-position of the pyrrolidine ring.

Deprotection and Hydrochloride Salt Formation: The final step involves the removal of the N-Boc protecting group and the formation of the hydrochloride salt. This is typically achieved in a single step by treating the N-Boc-(S)-3-(difluoromethoxy)pyrrolidine with a solution of hydrogen chloride (HCl) in a suitable organic solvent, such as dioxane or methanol. The acidic conditions cleave the Boc group, and the resulting free amine is protonated by the excess HCl to afford the desired this compound hydrochloride as a stable salt.

Table 2: Key Intermediates in the Synthesis of this compound Hydrochloride This is an interactive table. Click on the headers to sort.

Compound Name Structure Role
(S)-3-Hydroxypyrrolidine (S)-3-Hydroxypyrrolidine Starting Material
N-Boc-(S)-3-hydroxypyrrolidine N-Boc-(S)-3-hydroxypyrrolidine Protected Intermediate
N-Boc-(S)-3-(difluoromethoxy)pyrrolidine N-Boc-(S)-3-(difluoromethoxy)pyrrolidine Difluoromethylated Intermediate

Advanced Research Applications in Medicinal Chemistry

Development of Therapeutic Agents

The pyrrolidine (B122466) ring is a versatile scaffold frequently utilized by medicinal chemists to develop novel therapeutic compounds. nih.gov Its three-dimensional structure and stereochemical possibilities allow for precise tuning of a molecule's biological activity. nih.gov (S)-3-(Difluoromethoxy)pyrrolidine, in particular, has garnered significant interest for its ability to enhance the properties of drug candidates.

The development of therapies that can control the cell cycle is a cornerstone of cancer treatment. nih.gov Cyclin-dependent kinases (CDKs) are key regulators of cell division, and their inhibition is a valuable strategy in oncology. nih.gov Specifically, CDK4/6 inhibitors have shown considerable promise. plos.org The incorporation of the this compound moiety into molecules has been explored to create potent and selective inhibitors of various kinases, including those involved in cancer.

Research into pyrrolo[2,3-d]pyrimidines has identified compounds with anti-cancer properties, acting through the inhibition of targets like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Janus Kinase (JAK). nih.gov Further studies on spirooxindole derivatives containing a pyrrolidine core have led to the discovery of potent murine double minute 2 (MDM2) inhibitors, with one such compound, APG-115, advancing to clinical trials. nih.gov

Table 1: this compound in Anti-cancer Agent Development

Target Compound Class Therapeutic Approach Key Finding
CDK4/6 Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives Cell cycle arrest in cancer cells Palbociclib, a CDK4/6 inhibitor, has a pyridopyrimidine skeleton and has been successful in treating breast cancer. researchgate.net
MDM2 Spirooxindole derivatives Inhibition of p53 degradation Compound APG-115, containing a pyrrolidine core, is a potent MDM2 inhibitor in clinical development. nih.gov
Multiple Kinases Pyrrolo[2,3-d]pyrimidine derivatives Multi-targeted kinase inhibition Novel derivatives have shown cytotoxic effects against various cancer cell lines. nih.gov

Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to treat pain, fever, and inflammation. A key mechanism of many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The pyrrolidine scaffold has been incorporated into new compounds designed to act as anti-inflammatory agents. nih.gov

Research has focused on synthesizing novel pyrrolidine derivatives and evaluating their ability to inhibit COX-1 and COX-2. nih.gov Some of these compounds have demonstrated significant anti-inflammatory effects in preclinical studies. nih.gov The development of selective JAK3 inhibitors is another promising strategy for treating autoimmune and inflammatory diseases, as JAK3 is primarily expressed in immune cells. nih.govnih.gov

The pyrrolidine scaffold is present in numerous compounds designed to treat a variety of health issues, including neurological disorders. frontiersin.org For instance, certain pyrrolidine-2,5-dione derivatives have been studied for their anticonvulsant properties. nih.gov The ability of pyrrolidine-containing compounds to interact with targets in the central nervous system makes them valuable for drug discovery in this area. frontiersin.org

The main protease (Mpro) of the SARS-CoV-2 virus is a critical enzyme for its replication, making it a prime target for antiviral drugs. nih.govnih.gov The inhibition of Mpro is a promising strategy for the development of treatments for COVID-19. nih.gov Scientists have used virtual reality and computational tools to design small molecules that can bind to and block the Mpro enzyme's active site, which is vital for preventing the virus from multiplying. youtube.com This design process has involved modifying molecules to improve their binding affinity and inhibitory potential. youtube.com

In the broader context of infectious diseases, pyrrolidine-based compounds have also been investigated as potential treatments for neglected tropical diseases like Leishmaniasis. nih.gov

Table 2: this compound in SARS-CoV-2 Mpro Inhibitor Research

Inhibitor Target Research Focus Mechanism of Action Significance
SARS-CoV-2 Mpro Design of small molecule inhibitors Covalent or non-covalent binding to the active site cysteine (Cys145) to block substrate binding. nih.gov Inhibition of Mpro prevents viral replication, offering a promising therapeutic strategy against COVID-19. nih.gov

Protein kinases are crucial enzymes that regulate cell signaling, and their dysregulation is implicated in many diseases. mdpi.com Consequently, kinase inhibitors are a major focus of drug development.

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key for cell cycle progression, and their inhibitors, such as Palbociclib, have been approved for treating certain types of breast cancer. researchgate.netmdpi.com These inhibitors work by blocking the phosphorylation of the retinoblastoma (Rb) protein, leading to G1 cell cycle arrest. plos.org

Janus kinase 3 (JAK3) is predominantly found in immune cells and plays a vital role in cytokine signaling, which regulates the immune system. wikipedia.orgreactome.org Selective JAK3 inhibitors are therefore sought after for the treatment of autoimmune diseases like rheumatoid arthritis. wikipedia.orgfrontiersin.org By inhibiting JAK3, these agents can block the signaling pathways that lead to inflammation and immune cell proliferation. frontiersin.org

Table 3: this compound in Protein Kinase Inhibition

Kinase Target Therapeutic Area Inhibitor Example Mechanism and Significance
CDK4/6 Oncology Palbociclib, Ribociclib, Abemaciclib Highly selective, orally bioavailable inhibitors that cause G1 cell cycle arrest. Approved for HR+/HER2- breast cancer. researchgate.net
JAK3 Autoimmune Diseases Tofacitinib, Ritlecitinib Inhibit the JAK-STAT signaling pathway, reducing inflammation. Used in treating rheumatoid arthritis and other autoimmune conditions. wikipedia.orgfrontiersin.org

Protein Kinase Inhibition

Autoimmune Diseases and Inflammatory Diseases

The this compound scaffold is of particular interest in the development of treatments for autoimmune and inflammatory conditions. nih.govnih.gov Many pro-inflammatory cytokines, which are key drivers of these diseases, signal through the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway. nih.gov Consequently, inhibiting components of this pathway is a major therapeutic strategy.

Novel pyrrolidinone derivatives are being investigated as inhibitors of NF-κB inducing kinase (NIK), a crucial regulator of gene expression in immune responses. nih.gov The inhibition of NIK can block downstream pathways that produce inflammatory molecules, offering a potential treatment for autoimmune diseases. nih.gov Similarly, dual inhibitors targeting both Tyrosine Kinase 2 (TYK2) and JAK1 are being developed to treat a range of autoimmune disorders, including psoriasis, inflammatory bowel disease, and rheumatoid arthritis. nih.gov

Furthermore, Interleukin-2-inducible T cell kinase (ITK), a key regulator in T-cells and other immune cells, has been identified as an important target for managing inflammatory responses. nih.govnih.gov The ability of ITK to regulate the production of Th2 cytokines makes it an excellent target for treating Th2-mediated inflammation. nih.gov The pyrrolidine scaffold is being explored in the design of potent and selective ITK inhibitors.

Rheumatoid Arthritis and Immunosuppression

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent inflammation of the joints. medicalnewstoday.comyoutube.com The primary treatment goal is to suppress the immune system's attack on the body's own tissues. medicalnewstoday.com Disease-Modifying Antirheumatic Drugs (DMARDs) are central to RA therapy, aiming to slow disease progression and prevent joint damage. nih.govhealthline.com

Many modern RA treatments, including targeted biologic DMARDs and small-molecule inhibitors, function by suppressing specific components of the immune system. medicalnewstoday.comhealthline.com A major class of these small-molecule inhibitors targets the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2). nih.govreactome.org These enzymes are critical for signaling numerous cytokines implicated in the pathogenesis of inflammatory diseases. reactome.org

Tofacitinib, a prominent JAK inhibitor used in the treatment of RA, features a pyrrolidine ring in its structure, highlighting the importance of this heterocyclic system in the design of effective RA therapies. medicalnewstoday.comselleckchem.com The development of next-generation JAK inhibitors often involves modifications to the core structure to improve selectivity and reduce side effects. The incorporation of moieties like this compound is a strategy explored to fine-tune the pharmacological profile of these immunosuppressive agents.

Structure-Activity Relationship (SAR) Studies

Impact of Difluoromethoxy Moiety on Biological Activity

The introduction of a difluoromethoxy (-OCHF₂) group onto the pyrrolidine ring has profound effects on a molecule's properties. Fluorine and fluorine-containing groups can alter a compound's metabolic stability, lipophilicity, and binding affinity. The difluoromethoxy group, in particular, can serve as a bioisosteric replacement for other functional groups, potentially improving drug-like properties.

In the context of kinase inhibitors, such as those targeting LRRK2, modifications to substituents on the core structure are critical for potency. For instance, the introduction of a difluoromethoxy group on a pyridin-3-amine moiety in one series of inhibitors was found to be among the most potent synthesized. acs.org This highlights the potential for the difluoromethoxy group to engage in favorable interactions within the ATP-binding site of a target kinase.

Effect of Fluoropyrrolidine Group on Enzyme Inhibition

The fluorinated pyrrolidine ring is a key pharmacophore in various enzyme inhibitors. Studies on dipeptidyl peptidase-IV (DPP-IV) inhibitors containing a fluoropyrrolidine moiety have shown that this group is critical for the compound's activity. nih.gov However, research also indicates that the fluoropyrrolidine ring can be susceptible to metabolic activation, where it undergoes oxidation and defluorination. nih.gov This metabolic process can lead to the formation of reactive intermediates that can bind to proteins. nih.gov Understanding the metabolic fate of the fluoropyrrolidine group is therefore crucial for designing safer and more effective enzyme inhibitors. The presence of fluorine atoms can significantly influence the electronic properties of the pyrrolidine ring, affecting its interaction with enzyme active sites. nih.gov

Modifications for Enhanced Biological Properties

Medicinal chemists continuously seek to modify lead compounds to enhance their biological properties, such as potency, selectivity, and pharmacokinetic profiles. The this compound scaffold provides multiple points for modification.

Ligand Design and Binding Affinity

The design of a successful drug molecule (ligand) hinges on its ability to bind to its biological target with high affinity and selectivity. The this compound moiety can be strategically incorporated into ligands to improve these parameters. Its stereochemically defined structure allows for precise positioning within a binding pocket, while the difluoromethoxy group can participate in specific interactions, such as hydrogen bonding or favorable dipole interactions.

In the design of NIK inhibitors, for example, novel pyrrolidinone derivatives have been developed where the pyrrolidine core serves as a central scaffold. nih.gov The substituents on this core are optimized to maximize interactions with the kinase. The difluoromethoxy group on the 3-position of the pyrrolidine ring can influence the conformation of the ring and project into specific sub-pockets of the enzyme's active site, potentially increasing binding affinity and selectivity over other kinases.

Interaction with Biological Targets (e.g., receptors, enzymes)

The pyrrolidine scaffold is a versatile component of molecules designed to interact with a wide array of biological targets, including receptors and enzymes. nih.govnih.gov The specific stereochemistry and substitution on the pyrrolidine ring are crucial for determining biological activity and target selectivity. nih.gov For instance, research into pyrrolidine-based inhibitors of the vesicular monoamine transporter 2 (VMAT2) has shown that the pyrrolidine ring can serve as a successful replacement for a piperidine (B6355638) ring found in parent compounds like lobelane (B1250731). acs.org

In the context of VMAT2 inhibitors, the introduction of a difluoromethoxy group onto a phenethyl side chain of a pyrrolidine analog of GZ-793A resulted in a compound with high affinity for the dihydrotetrabenazine (B1670615) (DTBZ) binding site on VMAT2. nih.gov Specifically, the 4-difluoromethoxyphenethyl analog (a related structure) was the most potent inhibitor of [³H]-DTBZ binding in its series, demonstrating that the difluoromethoxy group can be a key contributor to target engagement. nih.gov

Beyond VMAT2, pyrrolidine derivatives have been developed as inhibitors for various other targets. For example, different pyrrolidine-2,3-dione (B1313883) derivatives have been identified as potential inhibitors of bacterial enzymes like P. aeruginosa PBP3 and have shown activity against S. aureus biofilms. rsc.org Other research has explored pyrrolidine-functionalized nucleoside analogs for antiviral and anticancer activity and 1-benzylpyrrolidin-3-ol analogues as agents that can induce apoptosis by targeting caspases. monash.eduumn.edu These examples underscore the adaptability of the pyrrolidine core in engaging diverse biological targets.

Computational Modeling and In Vitro Assays

Computational modeling and in vitro assays are indispensable tools in the development of pyrrolidine-based therapeutic agents. Molecular docking studies have been used to predict the binding modes of hybrid derivatives of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector, VX-809. nih.govnih.gov These studies help in the rational design of new analogs with improved activity. For instance, modeling suggested that certain hybrid molecules interact with a putative region at the MSD1/NBD1 interface of the CFTR protein. nih.gov

In vitro assays are subsequently used to validate the computational predictions and quantify the biological activity. For VMAT2 inhibitors, common in vitro assays include [³H]dihydrotetrabenazine (DTBZ) binding assays to determine affinity for a specific site on the transporter and [³H]dopamine (DA) uptake assays to measure the functional inhibition of the transporter. nih.govnih.gov Similarly, the efficacy of VX-809-based correctors is evaluated using in vitro systems, such as YFP functional assays in cells expressing the F508del-CFTR mutation and electrophysiological measurements in human primary bronchial epithelia. nih.gov These assays confirmed that novel hybrid derivatives of VX-809 could rescue the function of the mutated CFTR protein. nih.gov The development of pyrrolidine-functionalized nucleosides also relied heavily on in vitro evaluation for antiviral and anticancer activity, which revealed that while the initial compounds had limited biological activity, a prodrug approach could improve cell permeability and metabolic activation. umn.edu

Pyrrolidine Analogs in Drug Development

The pyrrolidine scaffold is a key component in the development of novel therapeutics targeting a range of diseases. Its structural properties are leveraged in the design of VMAT2 inhibitors for potential use in treating psychostimulant abuse and in the creation of hybrid molecules for correcting protein misfolding in cystic fibrosis. nih.govnih.gov

VMAT2 Inhibitors (e.g., pyrrolidino analogs of lobelane)

Lobelane, a derivative of lobeline (B1674988), shows selectivity for the vesicular monoamine transporter-2 (VMAT2) and has been a foundational molecule for developing new inhibitors. nih.govnih.gov A key strategy in this development has been the modification of lobelane's central piperidine ring to a pyrrolidine ring. acs.orgnih.gov This ring size reduction has led to the discovery of potent pyrrolidine analogs that inhibit VMAT2 function. nih.gov However, structure-activity relationship studies have revealed that modifications within the pyrrolidine series can lead to compounds that interact with either the DTBZ binding site or an alternative site on the VMAT2 transporter to inhibit its function. nih.govumn.edu This highlights a complexity in the design of these inhibitors, where binding affinity does not always correlate directly with functional inhibition. acs.orgnih.gov

The affinity of pyrrolidine analogs for the VMAT2 transporter is often quantified by their ability to displace the radioligand [³H]dihydrotetrabenazine ([³H]DTBZ). A lower inhibition constant (Kᵢ) indicates a higher binding affinity. Research has shown that structural changes to the pyrrolidine analogs of lobelane significantly impact their affinity for the DTBZ binding site. acs.org For example, the novel analog cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride (UKCP-110) and its trans-isomers (UKCP-111 and UKCP-112) demonstrated affinity for the [³H]DTBZ binding site comparable to lobeline and lobelane. nih.gov A study on pyrrolidine analogs of GZ-793A found that the 4-difluoromethoxyphenethyl analog 11f was a potent inhibitor of [³H]-DTBZ binding, with a Kᵢ value of 560 nM, which was 15-fold greater affinity than the parent piperidine compound, GZ-793A. nih.gov

Table 1: [³H]DTBZ Binding Affinity of Selected VMAT2 Inhibitors

Compound Kᵢ (μM) Source(s)
Lobeline 2.66 ± 0.37 nih.gov
Lobelane 2.64 ± 0.36 nih.gov
Nor-lobelane 1.94 ± 0.22 nih.gov
UKCP-110 2.66 ± 0.37 nih.gov
UKCP-111 1.05 ± 0.10 nih.gov
UKCP-112 3.80 ± 0.31 nih.gov
GZ-793A 8.29 nih.gov

This table is interactive. Click on the headers to sort.

Beyond binding, the functional inhibition of VMAT2 is a critical measure of a compound's potential therapeutic efficacy. This is typically assessed via an in vitro assay measuring the inhibition of [³H]dopamine ([³H]DA) uptake into synaptic vesicles. Studies have shown that some lobelane analogs with little to no affinity for the [³H]DTBZ binding site can still potently inhibit VMAT2 function, suggesting they act at an alternative site. nih.gov The pyrrolidine analogs UKCP-110, UKCP-111, and UKCP-112 were found to be potent inhibitors of [³H]DA uptake, with Kᵢ values of 0.028 µM, 0.046 µM, and 0.043 µM, respectively. nih.gov The 4-difluoromethoxyphenethyl pyrrolidine analog 11f also showed potent inhibition of [³H]-DA uptake with a Kᵢ value of 45 nM, comparable to its parent piperidine compound GZ-793A (Kᵢ = 29 nM). nih.gov

Table 2: Inhibition of [³H]DA Uptake by Selected VMAT2 Inhibitors

Compound Kᵢ (μM) Source(s)
Lobeline 0.29 ± 0.04 nih.gov
Lobelane 0.031 ± 0.003 nih.gov
Nor-lobelane 0.036 ± 0.003 nih.gov
UKCP-110 0.028 ± 0.001 nih.gov
UKCP-111 0.046 ± 0.008 nih.gov
UKCP-112 0.043 ± 0.004 nih.gov
GZ-793A 0.029 nih.gov

This table is interactive. Click on the headers to sort.

Use as Building Blocks for Complex Fluorinated Heterocycles

This compound has emerged as a valuable fluorinated building block in medicinal chemistry. Its true synthetic potential is realized through its conversion into more versatile intermediates, which can then be used to construct a variety of complex heterocyclic structures. The difluoromethoxy group (-OCHF2) is of particular interest in drug design as it can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. nih.gov This section explores the application of this compound as a precursor for the synthesis of medicinally relevant difluoromethoxylated heterocycles. researchgate.net

A key transformation in leveraging this building block is its conversion to α-(difluoromethoxy)ketones. These ketones serve as pivotal intermediates for synthesizing a range of nitrogen-containing heterocycles, including pyrazoles, isoxazoles, pyrimidines, and indoles. researchgate.net

Synthesis of Difluoromethoxylated Pyrazoles, Isoxazoles, and Pyrimidines

The synthesis of difluoromethoxylated pyrazoles, isoxazoles, and pyrimidines can be efficiently achieved starting from α-(difluoromethoxy)ketones derived from fluorinated pyrrolidines. researchgate.net A common strategy involves the initial conversion of the α-(difluoromethoxy)ketone into a difluoromethoxylated enaminone intermediate. This intermediate is then subjected to cyclization reactions with appropriate reagents to form the desired heterocyclic rings. researchgate.net

Pyrazoles: Fluorinated pyrazoles are significant scaffolds in medicinal and agricultural chemistry. sci-hub.senih.gov The synthesis of difluoromethoxylated pyrazoles from an α-(difluoromethoxy)ketone intermediate typically proceeds via condensation with a hydrazine (B178648) derivative. sci-hub.seresearchgate.net This reaction builds upon the classic Knorr pyrazole (B372694) synthesis, where a 1,3-dicarbonyl compound (or its equivalent, like an enaminone) reacts with hydrazine to form the pyrazole ring. The presence of the difluoromethoxy group on the final product is a direct result of its incorporation into the ketone building block. researchgate.netsci-hub.se

Isoxazoles: Isoxazoles are another class of heterocycles with a broad spectrum of biological activities. mdpi.comresearchgate.net The construction of the isoxazole (B147169) ring can be achieved by reacting the α-(difluoromethoxy)ketone-derived enaminone with a hydroxylamine (B1172632) source. researchgate.net This method is a variation of the conventional synthesis of isoxazoles, which often involves the condensation of 1,3-dicarbonyl compounds with hydroxylamine. researchgate.net Research has demonstrated the successful synthesis of various difluoromethoxylated isoxazoles using this building block approach. researchgate.net

Pyrimidines: The pyrimidine (B1678525) core is a fundamental component of nucleobases and is found in numerous therapeutic agents. nih.gov The synthesis of difluoromethoxylated pyrimidines from α-(difluoromethoxy)ketones can be accomplished by reacting the corresponding enaminone intermediate with amidines or other suitable nitrogen-containing reagents. researchgate.net This cyclization provides access to pyrimidines bearing the valuable difluoromethoxy substituent, which can significantly influence the molecule's biological properties. nih.gov

Fischer Indole (B1671886) Synthesis with α-(difluoromethoxy)ketones

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone reaction in organic chemistry for preparing indoles. wikipedia.orgmdpi.com The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone. mdpi.combyjus.com

The use of α-(difluoromethoxy)ketones, derived from precursors like this compound, in the Fischer indole synthesis allows for the direct incorporation of the difluoromethoxy group into the indole scaffold. The reaction proceeds through the initial formation of a phenylhydrazone from the condensation of the α-(difluoromethoxy)ketone and a substituted phenylhydrazine. researchgate.netbyjus.com

Under acidic conditions, the phenylhydrazone tautomerizes to an enehydrazine. This intermediate then undergoes a sci-hub.sesci-hub.se-sigmatropic rearrangement, a key step that forms a new carbon-carbon bond and breaks the weak nitrogen-nitrogen bond. The resulting di-imine intermediate subsequently cyclizes and eliminates a molecule of ammonia (B1221849) to form the final, energetically favorable aromatic indole ring, now featuring a difluoromethoxymethyl group. wikipedia.orgmdpi.com The choice of acid catalyst, which can range from Brønsted acids like HCl to Lewis acids such as zinc chloride, is crucial for the reaction's success. wikipedia.org This method provides a direct and powerful route to novel fluorinated indoles for drug discovery programs.

Table of Mentioned Compounds

Compound Name Structure
This compound O(C1CCNC1)C(F)F
Pyrazole c1cn[nH]c1
Isoxazole c1cnoc1
Pyrimidine c1cncnc1
Indole c1ccc2c(c1)c[nH]2
Phenylhydrazine C1=CC=C(C=C1)NN
Hydroxylamine NO

Computational and Theoretical Studies

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are instrumental in exploring the three-dimensional structure and dynamic behavior of (S)-3-(Difluoromethoxy)pyrrolidine.

The five-membered pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often described as envelope or twist forms. The substitution pattern on the ring significantly influences the preferred conformation. In the case of 3-substituted pyrrolidines, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position.

The introduction of fluorine atoms can have a profound impact on molecular conformation. nih.gov For instance, in 3-fluoropyrrolidine (B48656), the relative orientation of the C-F bond influences the ring's pucker. researchgate.net Quantum-chemical analysis of difluorinated pyrrolidines has shown that stereoelectronic effects, such as the gauche and anomeric effects, play a significant role in determining conformer stabilities. nih.gov The anomeric effect, an interaction between a lone pair on nitrogen and the antibonding orbital of a C-F bond (nN→σ*CF), is particularly important in α-fluoro isomers. nih.gov While the difluoromethoxy group in this compound is at the 3-position, these principles of stereoelectronic control are still relevant to understanding its conformational landscape. The interplay between the bulky and polar difluoromethoxy group and the pyrrolidine ring likely leads to a distinct set of low-energy conformations.

A detailed conformational analysis of the 1,3-difluoropropylene motif has demonstrated a strong influence on alkane chain conformation, with a notable dependence on the polarity of the medium. nih.gov This suggests that the solvent environment could also play a crucial role in the conformational equilibrium of this compound.

Table 1: Key Factors Influencing Pyrrolidine Conformation

FactorDescription
Ring Pucker The pyrrolidine ring adopts non-planar envelope or twist conformations.
Substituent Position Substituents can be in pseudo-axial or pseudo-equatorial positions.
Stereoelectronic Effects Gauche and anomeric effects involving fluorine atoms can stabilize specific conformations. nih.gov
Solvent Effects The polarity of the surrounding medium can influence the conformational equilibrium. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netugm.ac.id This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target, such as a protein receptor or an enzyme. nih.govnih.gov

For this compound, docking studies would be invaluable in assessing its potential as a ligand for various biological targets. The pyrrolidine scaffold is a common motif in many biologically active compounds. nih.govmdpi.com For example, derivatives of pyrrolidine have been investigated as inhibitors of enzymes like Leucine-Rich Repeat Kinase 2 (LRRK2), a target in Parkinson's disease research. acs.org In one study, a (2R)-2-methylpyrrolidin-1-yl derivative showed significantly higher potency than its (S)-enantiomer, highlighting the importance of stereochemistry in binding interactions. acs.org

Docking calculations for this compound would involve placing the molecule into the active site of a target protein and evaluating the binding affinity based on scoring functions. These functions typically account for factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The difluoromethoxy group, with its potential for hydrogen bonding and its lipophilic character, would be a key determinant in these interactions.

Table 2: Representative Docking Study Parameters

ParameterDescriptionExample Value/Setting
Receptor Preparation Preparing the target protein structure, often from the Protein Data Bank (PDB).PDB ID: 1J3K ugm.ac.id
Ligand Preparation Generating the 3D structure of the ligand and assigning charges.AM1-BCC charges ugm.ac.id
Docking Algorithm The software used to perform the docking calculations.Dock 6.8 ugm.ac.id, MOE 14.0 nih.gov
Scoring Function A function to estimate the binding free energy.Amber score ugm.ac.id
Grid Box Definition Defining the search space within the receptor's active site.10.0 Å around the co-crystallized ligand ugm.ac.id

Quantum Chemical Calculations (e.g., DFT methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for investigating the electronic structure and energetics of molecules. youtube.comnih.gov These methods are essential for a deeper understanding of the properties of this compound.

The fluorination of the pyrrolidine ring can induce significant conformational changes that impact the structure and biological roles of these molecules. nih.gov Quantum-chemical analyses have been employed to explore the conformational equilibrium in difluorinated pyrrolidines. nih.gov A benchmark assessment comparing DFT methods with higher-level calculations and crystallographic data has been conducted using the 3-fluoropyrrolidinium cation and 3-fluoropyrrolidine. nih.gov Protonation of 3-fluoropyrrolidine to form the 3-fluoropyrrolidinium cation typically results in a highly favored cis conformation between the fluorine and nitrogen atoms. nih.gov This preference is attributed to an attractive electrostatic interaction and hyperconjugative effects. nih.gov

The study of such structural relationships provides a basis for understanding how the difluoromethoxy group in this compound might influence the properties of the corresponding cation upon protonation.

DFT calculations are well-suited for determining the relative thermodynamic stabilities of different isomers and conformers. researchgate.netresearchgate.net The stability of a molecule like this compound is a critical factor in its synthesis and potential applications. Computational studies can predict reaction energies and activation barriers for various chemical transformations. methodist.edu For instance, the stability of fluorinated compounds can be influenced by factors such as the gauche effect and anomeric effects. nih.gov

By calculating the energies of different possible structures of this compound, researchers can identify the most stable conformations and predict their relative populations. This information is crucial for interpreting experimental data and for designing new molecules with desired properties.

Table 3: Common DFT Functionals and Basis Sets for Thermodynamic Calculations

DFT FunctionalBasis SetDescription
B3LYP6-311++G(d,p)A popular hybrid functional often used for geometry optimizations and energy calculations. nih.gov
M06-2X6-311+G**A meta-hybrid GGA functional that often performs well for main-group thermochemistry and noncovalent interactions. nih.gov
CAM-B3LYP-A range-separated hybrid functional that can be more accurate for systems with charge-transfer character. researchgate.net

Analysis of Hydrogen Bonding Properties

Hydrogen bonding is a critical intermolecular interaction that governs the properties of many chemical and biological systems. The difluoromethoxy group in this compound can act as a hydrogen bond acceptor through its oxygen and fluorine atoms. The pyrrolidine nitrogen, being a secondary amine, can act as both a hydrogen bond donor and acceptor.

Computational methods can be used to analyze the hydrogen bonding potential of this compound. This involves identifying potential hydrogen bond donors and acceptors, and calculating the strength and geometry of the resulting hydrogen bonds. The synthesis of various 3-fluoro- and 3,3-difluoropyrrolidines has been explored using azomethine ylide chemistry, highlighting the accessibility of such fluorinated pyrrolidine cores. researchgate.net Understanding the hydrogen bonding capabilities of these compounds is essential for predicting their behavior in different environments, including their interaction with biological macromolecules.

Drug Discovery and Optimization

The unique structural and electronic properties of this compound make it an interesting scaffold for drug discovery and optimization. nih.gov Modern computational techniques are increasingly being used to explore chemical space and design novel molecules with desired biological activities.

Deep reinforcement learning (DRL) has emerged as a powerful strategy for de novo drug design, which involves generating novel molecular structures with specific desired properties. nih.govresearchgate.net These methods typically employ a generative model, often a recurrent neural network (RNN), that "learns" to construct valid chemical structures, represented as SMILES strings, from a large dataset of known molecules. arxiv.orgresearchgate.net

This generative model is then fine-tuned using reinforcement learning, where a "reward" is given for generating molecules with desirable properties. These properties can include predicted binding affinity to a biological target, drug-likeness, and synthetic accessibility. arxiv.orgnih.gov The pyrrolidine scaffold is a common motif in biologically active compounds, making it a valuable building block for such generative models. nih.gov While no specific studies highlighting the use of this compound in a DRL-based de novo design campaign were identified, its structural features would be of interest in generating novel compound libraries targeting a variety of biological targets.

Once a library of virtual molecules has been generated, it must be filtered and scored to identify the most promising candidates for synthesis and experimental testing. nih.gov Filtering involves the application of computational rules to remove molecules with undesirable properties, such as poor drug-likeness or potential for toxicity. blogspot.com Common filters include Lipinski's Rule of Five and screens for Pan-Assay Interference Compounds (PAINS). nih.gov

Scoring functions are used to rank the remaining molecules based on their predicted biological activity and other key properties. For structure-based drug design, this often involves docking the virtual molecules into the binding site of a target protein and using a scoring function to estimate the binding affinity. nih.gov For ligand-based design, scoring may be based on similarity to known active compounds.

Compound libraries, whether generated computationally or assembled for high-throughput screening, benefit from having lead-like and drug-like properties. criver.comchembridge.com The physicochemical properties of this compound, such as its molecular weight, hydrogen bonding capacity, and lipophilicity, would be important parameters in these filtering and scoring protocols. The presence of the difluoromethoxy group, for instance, is known to modulate lipophilicity. researchgate.net

Table 2: Key Physicochemical Properties for Drug-Likeness

PropertyTypical Range for Oral Drugs
Molecular Weight (MWT)< 500 Da
LogP< 5
Hydrogen Bond Donors< 5
Hydrogen Bond Acceptors< 10
Rotatable Bonds< 10

This table presents generally accepted ranges for drug-like properties, often used in filtering and scoring virtual compound libraries. nih.gov

Derivatives and Analogues of S 3 Difluoromethoxy Pyrrolidine

Library Synthesis of CHF₂O-Containing Cyclic Amines

The difluoromethoxy (CHF₂O) group is a highly sought-after motif in medicinal chemistry due to its unique ability to modulate lipophilicity and form hydrogen bonds. thieme-connect.comd-nb.info This has spurred the development of synthetic methodologies to create libraries of cyclic amines incorporating this group.

A significant achievement in this area is the synthesis of a mini-library of 21 compounds that feature a CHF₂O group attached to various saturated heterocyclic cores, including azetidine (B1206935), pyrrolidine (B122466) (proline), and piperidine (B6355638). thieme-connect.comd-nb.inforesearchgate.net Researchers have developed a robust, multigram-scale procedure for synthesizing these building blocks from commercially available amino alcohols. thieme-connect.comresearchgate.netresearchgate.net The process involves the reaction of N-protected amino alcohols with 2,2-difluoro-2-(fluorosulfonyl)acetic acid (FSO₂CF₂CO₂H) to introduce the difluoromethoxy group, followed by deprotection. d-nb.info This method has proven effective for various protecting groups, although the choice of protecting group can influence the reaction yield. researchgate.net The synthesis is valuable for creating a diverse set of building blocks for drug discovery projects. d-nb.info

The synthetic strategy for introducing the CHF₂O group has been successfully extended to more complex bicyclic systems. The same mini-library that included monocyclic amines also contained derivatives of 2-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane cores. thieme-connect.comd-nb.inforesearchgate.net These syntheses also start from the corresponding bicyclic amino alcohols, demonstrating the versatility of the difluoromethylation reaction. d-nb.inforesearchgate.net The development of synthetic routes to various bicyclic systems, such as those derived from amino acids or through rearrangements, provides the necessary precursors for these fluorination strategies. nih.govclockss.org

Fluorinated Pyrrolidine Derivatives with Enhanced Properties

The introduction of fluorine into the pyrrolidine ring is a key strategy for enhancing molecular properties. Fluorine's high electronegativity and small size can significantly alter a compound's basicity (pKa), lipophilicity (LogP), metabolic stability, and binding affinity. researchgate.netresearchgate.net The replacement of C-H bonds with C-F bonds is a common tactic to improve pharmacological profiles. researchgate.net

A systematic study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives revealed that the number of fluorine atoms and their distance from the basic nitrogen center are major determinants of the compound's pKa. researchgate.net For instance, the fluorination of amines generally lowers their basicity. enamine.net This modulation of pKa is critical, as the basicity of a compound influences its interaction with biological targets and its pharmacokinetic properties. nih.gov For example, in a series of fluorinated propranolol (B1214883) analogues, increased basicity was correlated with higher affinity for the metabolizing enzyme CYP2D6. nih.gov Furthermore, fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a significant advantage in drug design. nih.gov

Synthesis of Multifunctional Derivatives

The synthetic platforms developed for difluoromethoxylation are also capable of producing multifunctional derivatives, such as amino acids containing the CHF₂O group. d-nb.info This was demonstrated through the preparation of all possible optical isomers of 1-(tert-butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid and its Fmoc-protected counterpart. d-nb.inforesearchgate.net The synthesis began with commercially available methyl or benzyl (B1604629) esters of 4-hydroxyproline (B1632879) isomers. d-nb.inforesearchgate.net These were first protected, then the alcohol was converted to the difluoromethoxy ether, and finally, the ester was saponified to yield the desired carboxylic acid. researchgate.net This approach highlights the compatibility of the difluoromethoxylation reaction with other functional groups, enabling the creation of complex, multifunctional building blocks for peptide synthesis and other applications. d-nb.info

Spiro[pyrrolidin-3,2′-oxindole] containing Trifluoromethyl Groups

A notable class of complex derivatives is the spiro[pyrrolidin-3,2′-oxindole] scaffold, which is of significant interest in medicinal chemistry. An efficient method for synthesizing these compounds with an incorporated trifluoromethyl (CF₃) group involves an organocatalyzed [3+2] cycloaddition reaction. thieme-connect.com This reaction occurs between isatin-derived ketimines bearing a trifluoromethyl group and 2-ylideneindane-1,3-diones. thieme-connect.com The use of a squaramide catalyst derived from L-phenylalanine allows for good diastereo- and enantioselectivities. thieme-connect.com Another approach to access spiro[oxindole-3,2′-pyrrolidine] derivatives utilizes a 1,3-dipolar cycloaddition between azomethine ylides (generated from isatins and 2,2,2-trifluoroethylamine) and benzynes, proceeding under mild conditions to give good yields. nih.govacs.org These synthetic strategies provide access to structurally complex and pharmacologically relevant chiral molecules. thieme-connect.comnih.gov

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways

While the synthesis of fluorinated compounds has advanced significantly, the development of new and more efficient synthetic pathways remains a key area of focus. tandfonline.com The traditional reliance on fluorinated building blocks is being supplemented by late-stage fluorination techniques, although a gap often exists between the discovery of new synthetic methods and their practical application in medicinal chemistry. tandfonline.comtandfonline.com

Future research will likely concentrate on several promising strategies:

Direct C-H Functionalization: Methods involving radical or transition-metal-catalyzed C-H fluoroalkoxylation are being explored to directly introduce the difluoromethoxy group into molecules. tandfonline.com This approach could streamline synthetic sequences and provide access to novel analogs.

Decarboxylative Strategies: Leveraging the wide availability of carboxylic acids, decarboxylative methods offer a radical-based approach to introduce fluorine-containing substituents into sp³-rich saturated ring systems like pyrrolidine (B122466). tandfonline.com While potentially powerful, controlling stereoselectivity in these radical processes is a significant challenge that needs to be addressed. tandfonline.com

Electrophilic Addition to Alkenes: Classic electrophilic addition reactions are being reimagined with radical and transition-metal-catalyzed versions. tandfonline.com These methods show promise for creating vicinally substituted fluorinated compounds and can be advantageous for sp³-rich cyclic systems due to their potential for stereoselectivity. tandfonline.com For example, asymmetric intramolecular aminofluorination has been successfully used to synthesize chiral 3-fluoropiperidines. tandfonline.com

Visible-Light Photoredox Catalysis: This emerging technique has been successfully used for the difluoromethylation of various heterocyclic compounds and offers a mild and efficient alternative to traditional methods. nih.govnih.gov Its application to the synthesis of difluoromethoxylated pyrrolidines could provide a more practical and scalable route. nih.gov

A recent study detailed a convenient, multigram-scale synthesis of a library of 21 compounds containing a difluoromethoxy (CHF2O) motif, including pyrrolidine derivatives. d-nb.inforesearchgate.net This procedure starts from commercially available amino alcohols, demonstrating a practical approach to producing these valuable building blocks for drug discovery. d-nb.inforesearchgate.net The synthesis involved the reduction of N-Boc-protected amino acids followed by the introduction of the CHF2O group using 2,2-difluoro-2-(fluorosulfonyl)acetic acid. d-nb.info

Development of New Fluorinated Building Blocks

The demand for novel fluorinated building blocks in drug discovery is ever-increasing. tandfonline.comyoutube.com The difluoromethyl group (CF2H) and the difluoromethoxy group (OCF2H) are particularly valuable as they can act as bioisosteres of common pharmacophores like alcohol, thiol, or amine groups, while offering improved metabolic stability and lipophilicity. nih.govrsc.org

The development of new building blocks is focused on several key areas:

Increased Structural Diversity: There is a clear trend toward a wider representation of different fluorinated chemotypes beyond the common F or CF3 groups on aromatic rings. tandfonline.com This includes fluoro-, gem-difluoro-, and fluoroalkyl-substituted aliphatic and heterocyclic compounds. tandfonline.com The synthesis of unique substituted pyrrolidines through methods like [3+2]-cycloaddition of azomethine ylides is expanding the library of available building blocks for medicinal chemistry. enamine.net

Multifunctional Derivatives: The creation of building blocks with multiple functional groups allows for greater versatility in drug design. For instance, the synthesis of all possible optical isomers of 1-(tert-butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid has been demonstrated, providing valuable chiral building blocks for peptide synthesis and other applications. d-nb.info

Improved Synthetic Accessibility: A major goal is to develop synthetic methods that are scalable, cost-effective, and use readily available starting materials. halocarbonlifesciences.com Collaborations between academia and industry are crucial for translating novel synthetic methodologies into the large-scale production of new building blocks. halocarbonlifesciences.com

Advanced Applications in Chemical Biology

The unique properties of fluorinated compounds make them powerful tools for chemical biology. acs.orgnih.gov The low natural abundance of fluorine provides a clean background for imaging techniques, and the C-F bond can be used to modulate the properties of molecules for enhanced biological investigation. acs.orgnih.gov

Future applications in this area are expected to include:

Chemical Probes: (S)-3-(Difluoromethoxy)pyrrolidine and its derivatives can be developed into chemical probes to study biological processes. researchgate.netscispace.com By attaching a reporter group, these probes can be used for target identification, validation, and mechanistic studies. researchgate.net For example, a fluorescent probe for pyrrolidine has been developed for its detection and removal, showcasing the potential for creating specific probes for various applications. nih.gov

¹⁹F Magnetic Resonance Imaging (MRI): The ¹⁹F nucleus is an excellent handle for MRI due to the lack of background signal in biological systems. acs.orgnih.gov Conjugates of this compound could be developed as contrast agents for non-invasive imaging and tracking of biological events.

Positron Emission Tomography (PET) Imaging: The incorporation of the positron-emitting isotope ¹⁸F into molecules like this compound allows for highly sensitive PET imaging. researchgate.netnih.gov This can be used for in vivo tracking of drug distribution, receptor occupancy, and disease progression. researchgate.netnih.gov

Mechanism of Action Studies: Fluorinated analogs of bioactive molecules are invaluable for elucidating their mechanism of action. The introduction of the difluoromethoxy group can alter binding interactions and metabolic stability, providing insights into structure-activity relationships. nih.gov

Integration with Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. acs.orgmdpi.com These computational tools are being increasingly applied to the design of fluorinated compounds. nih.govresearchgate.net

Key areas of integration include:

Predictive Modeling: AI models can predict the physicochemical properties, bioactivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of novel fluorinated compounds before they are synthesized. nih.govtaylorandfrancis.com This allows for the prioritization of the most promising candidates, saving time and resources. taylorandfrancis.com

De Novo Design: Generative AI models can design novel molecules with desired properties from scratch. mdpi.comresearchgate.net This can be used to explore new chemical space and identify unique fluorinated scaffolds with high predicted activity and favorable drug-like properties.

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and even propose entire synthetic routes for target molecules. acs.org This can aid in the development of more efficient and robust syntheses for complex molecules like this compound derivatives.

Binding Site Analysis: Computational methods, including ensemble docking and molecular dynamics simulations, can be used to explore the potential binding sites of fluorinated ligands on their protein targets. acs.orgnih.gov This information is crucial for structure-based drug design and lead optimization. taylorandfrancis.comnih.gov

Targeted Delivery Systems for this compound Conjugates

Targeted drug delivery aims to increase the therapeutic efficacy of a drug while minimizing its side effects by delivering it specifically to the site of action. youtube.com Conjugating this compound-containing drugs to targeting moieties or encapsulating them in nanocarriers are promising strategies for future therapeutic development. nih.gov

Emerging research in this area includes:

Polymer-Drug Conjugates: Covalently attaching drugs to biocompatible polymers like polyethylene (B3416737) glycol (PEG) or N-(2-hydroxypropyl)methacrylamide (HPMA) can improve their solubility, extend their circulation time, and enable passive targeting to tumors through the enhanced permeability and retention (EPR) effect. youtube.comnih.gov

Nanoparticle Formulations: Encapsulating drugs within nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) or lipids, can protect the drug from degradation, control its release, and facilitate targeted delivery. nih.gov Studies have shown that nanoparticle formulations of pyrrolobenzodiazepines (PBDs) can significantly inhibit tumor growth in vivo compared to the free drug. nih.gov

Fluorine-Enhanced Delivery: The incorporation of fluorine can enhance the intracellular delivery of drugs. google.comnih.gov Fluorinated polymers can self-assemble into micelles that efficiently enter cells and can even target specific organelles like mitochondria. google.comnih.gov This provides a novel, charge-neutral approach to targeted intracellular drug delivery. google.com

Stimuli-Responsive Systems: Smart drug delivery systems that release their payload in response to specific stimuli, such as changes in pH or temperature, are being developed. youtube.comnih.gov This allows for more precise control over drug release at the target site.

The development of these targeted delivery systems will be crucial for maximizing the therapeutic potential of drugs derived from this compound. google.comgoogle.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-3-(Difluoromethoxy)pyrrolidine, and what are the key optimization parameters?

  • Methodology : The synthesis typically involves functionalization of a pyrrolidine scaffold. A common approach includes:

  • Step 1 : Introduction of the difluoromethoxy group via nucleophilic substitution using difluoromethyl triflate or halogenated precursors under inert conditions (e.g., N₂ atmosphere) .
  • Step 2 : Chiral resolution using chiral auxiliaries (e.g., (S)-proline derivatives) or enzymatic catalysis to achieve enantiomeric excess (>98%) .
  • Critical Parameters : Reaction temperature (optimized at −20°C to 0°C for fluorination), solvent polarity (e.g., DMSO for fluorinating agents), and catalyst loading (e.g., 5 mol% Pd for cross-coupling) .

Q. Which analytical techniques are most reliable for confirming the stereochemical purity of this compound?

  • Methodology :

  • Chiral HPLC : Utilized with a Chiralpak® AD-H column and hexane/isopropanol (90:10) mobile phase; retention time differentiation for (S) vs. (R) enantiomers .
  • X-ray Crystallography : Provides definitive stereochemical assignment; requires single crystals grown via slow evaporation in ethanol/water .
  • NMR Spectroscopy : 19F^{19}\text{F}-NMR at 470 MHz to distinguish diastereotopic fluorines, with coupling constants (e.g., 3JHF^3J_{HF} = 12 Hz) confirming spatial arrangement .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Data :

ConditionTemperatureDegradation (%)Timeframe
Solid−80°C<2%12 months
Solution25°C15%1 month
Solution4°C5%3 months
  • Recommendations : Store as a lyophilized solid under argon; avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives against specific therapeutic targets (e.g., PDE4 or PCSK9)?

  • Methodology :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with PDE4 (PDB ID: 1XOM) or PCSK9 (PDB ID: 7M0A). Focus on hydrogen bonding with Ser304 (PDE4) or Asp238 (PCSK9) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability; RMSD values <2 Å indicate stable complexes .
    • Validation : Correlate in silico binding scores (ΔG < −8 kcal/mol) with in vitro IC₅₀ values from enzymatic assays .

Q. What strategies resolve contradictory data on the metabolic stability of this compound in preclinical models?

  • Case Study : Discrepancies in hepatic clearance (e.g., 30 mL/min/kg in rats vs. 15 mL/min/kg in primates):

  • Approach : Perform species-specific CYP450 inhibition assays (e.g., CYP3A4 vs. CYP2D6) using liver microsomes. Adjust dosing regimens based on interspecies scaling factors .
  • Data Integration : Cross-reference with metabolomics (LC-MS/MS) to identify species-specific metabolites (e.g., hydroxylated vs. glucuronidated products) .

Q. How does the difluoromethoxy group influence the conformational dynamics of pyrrolidine in solution?

  • Techniques :

  • VT-NMR : Variable-temperature 1H^{1}\text{H}-NMR (25–60°C) to study ring puckering; Δδ > 0.5 ppm indicates chair-to-twist flexibility .
  • DFT Calculations : B3LYP/6-31G(d) level to map energy barriers between conformers; compare with crystallographic data .
    • Impact : Enhanced rigidity improves target binding but may reduce solubility; balance via proline-like backbone modifications .

Research Design & Validation

Q. Designing a SAR study for this compound derivatives: Which substituents maximize potency while minimizing off-target effects?

  • Framework :

  • Core Modifications : Test substituents at C3 (e.g., aryl, alkyl) and C5 (e.g., halogens, nitriles) .
  • Assays :
  • Primary : PDE4 inhibition (IC₅₀) via fluorescence polarization.
  • Secondary : hERG channel binding (patch-clamp) to assess cardiac toxicity .
    • Data Analysis : Use QSAR models with descriptors like LogP and polar surface area to prioritize candidates .

Q. What in vitro/in vivo models are appropriate for validating the pharmacokinetic-pharmacodynamic (PK-PD) profile of this compound?

  • Models :

  • In Vitro : Caco-2 permeability assays (Papp > 1 × 10⁻⁶ cm/s) and hepatocyte stability (t₁/₂ > 60 min) .
  • In Vivo : Sprague-Dawley rats for bioavailability studies; use cassette dosing to compare AUC₀–24h across derivatives .
    • Endpoint Correlation : Link plasma concentrations (Cmax > 1 µM) to target engagement (e.g., PDE4 inhibition >80%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.